molecular formula C9H10ClNO3 B1668445 Carisbamate CAS No. 194085-75-1

Carisbamate

Cat. No. B1668445
M. Wt: 215.63 g/mol
InChI Key: OLBWFRRUHYQABZ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carisbamate (YKP 509, proposed trade name Comfyde) is an experimental anticonvulsant drug that was under development by Johnson & Johnson Pharmaceutical Research and Development but never marketed . It is an organochlorine compound .


Molecular Structure Analysis

Carisbamate has a molecular formula of C9H10ClNO3 and a molar mass of 215.63 g·mol−1 . It is believed to reduce repetitive neuronal firing by inhibiting voltage-gated sodium currents .


Chemical Reactions Analysis

Carisbamate has been found to be effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons . It is extensively metabolized, chiefly through glucuronidation and oxidation of the aliphatic side chain .


Physical And Chemical Properties Analysis

Carisbamate is a compound that can be observed or measured without changing the identity of the substance. Its physical properties include color, density, hardness, and melting and boiling points . It is extensively metabolized, chiefly through glucuronidation and oxidation of the aliphatic side chain .

Scientific Research Applications

Treatment of Lennox-Gastaut Syndrome (LGS)

  • Scientific Field : Neurology and Epilepsy Research
  • Summary of Application : Carisbamate is being developed by SK life science for the potential treatment of Lennox-Gastaut syndrome (LGS), a rare form of childhood-onset epilepsy . It has received orphan drug designation from the FDA for this potential treatment .
  • Methods of Application : A Phase 3, global, multicenter, randomized, double-blind, placebo-controlled trial was initiated to evaluate the efficacy of two doses of carisbamate in more than 250 patients aged 4-55 .
  • Results or Outcomes : The results of this trial are not yet available as the study is still ongoing .

Suppression of Voltage-Gated Na+ and Hyperpolarization-Activated Cation Currents

  • Scientific Field : Cellular Neurophysiology
  • Summary of Application : Carisbamate has been found to suppress voltage-gated Na+ currents and hyperpolarization-activated cation currents in electrically excitable cells .
  • Methods of Application : Whole-cell current recordings were observed in a study, and it was found that Carisbamate effectively suppressed these currents .
  • Results or Outcomes : The effective IC50 values of Carisbamate for the differential suppression of transient (INa(T)) and late INa (INa(L)) were 56.4 and 11.4 μM, respectively . The amplitude of Ih activated by a 2-s membrane hyperpolarization was diminished by Carisbamate in a concentration-dependent manner, with an IC50 value of 38 μM .

Treatment of Partial Seizures

  • Scientific Field : Neurology and Epilepsy Research
  • Summary of Application : Carisbamate has shown efficacy in the treatment of partial seizures . It was under development by Johnson & Johnson Pharmaceutical Research and Development but never marketed .
  • Methods of Application : A phase II clinical trial was conducted for the treatment of partial seizures . Since late 2006, the compound has been undergoing a large multicenter phase III clinical trial for the treatment of partial seizures .
  • Results or Outcomes : The compound demonstrated efficacy in the treatment of partial seizures and a good safety profile . The results of the phase III clinical trial are not yet available .

Migraine Prophylaxis

  • Scientific Field : Neurology and Pain Management
  • Summary of Application : Carisbamate was evaluated for its potential use in migraine prophylaxis .
  • Methods of Application : A double-blind, placebo-controlled trial of carisbamate was conducted in 323 patients with migraine . The drug was administered at doses up to 600 mg/day .
  • Results or Outcomes : The trial found that carisbamate was well tolerated, but it failed to demonstrate that the drug was sufficiently more effective than placebo in migraine prophylaxis .

Future Directions

Carisbamate has received orphan drug designation from the FDA for the potential treatment of Lennox-Gastaut syndrome (LGS). A Phase 3, global, multicenter, randomized, double-blind, placebo-controlled trial will evaluate the efficacy of two doses of Carisbamate in more than 250 patients aged 4-55 .

properties

IUPAC Name

[(2S)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBWFRRUHYQABZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(COC(=O)N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](COC(=O)N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426076
Record name Carisbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carisbamate

CAS RN

194085-75-1
Record name Carisbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194085-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carisbamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12338
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carisbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARISBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7725I9V3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carisbamate
Reactant of Route 2
Reactant of Route 2
Carisbamate
Reactant of Route 3
Reactant of Route 3
Carisbamate
Reactant of Route 4
Reactant of Route 4
Carisbamate
Reactant of Route 5
Reactant of Route 5
Carisbamate
Reactant of Route 6
Reactant of Route 6
Carisbamate

Citations

For This Compound
900
Citations
GP Novak, M Kelley, P Zannikos, B Klein - neurotherapeutics, 2007 - Elsevier
… Carisbamate was also very effective in reducing the seizure severity and after-discharge … by carisbamate at 30 mg/kg (ip) with complete suppression at 60 mg/kg (ip). Carisbamate was …
Number of citations: 63 www.sciencedirect.com
RK Cady, N Mathew, HC Diener, P Hu… - … : The Journal of …, 2009 - Wiley Online Library
… of carisbamate administered at … carisbamate's efficacy as adjunctive therapy for partial onset seizures. The present study explored the dose to response relationship of carisbamate in …
MR Sperling, A Greenspan, JA Cramer, P Kwan… - …, 2010 - Wiley Online Library
… reason in the carisbamate 200 mg/day (… carisbamate 200 mg/day (5 of 12 withdrawals) and placebo groups (5 of 11 withdrawals), whereas AEs were the main reason in the carisbamate …
Number of citations: 44 onlinelibrary.wiley.com
Y Liu, GJ Yohrling, Y Wang, TL Hutchinson… - Epilepsy research, 2009 - Elsevier
… (Rogawski, 2006), we studied the effects of carisbamate on the function of voltage-gated, rat … (s) by which carisbamate exerts its antiepileptic activity. We found that carisbamate inhibited …
Number of citations: 44 www.sciencedirect.com
BJ Whalley, GJ Stephens… - British journal of …, 2009 - Wiley Online Library
… Carisbamate produces … carisbamate demonstrated efficacy against partial onset seizures; however, its mechanisms of action remain unknown. Here, we report the effects of carisbamate …
Number of citations: 30 bpspubs.onlinelibrary.wiley.com
JJ Halford, E Ben‐Menachem, P Kwan, S Ness… - …, 2011 - Wiley Online Library
… 1,200 mg), and 32% (combined carisbamate doses). The combined carisbamate dose group … Therefore, the difference from placebo for the individual carisbamate dose groups was also …
Number of citations: 39 onlinelibrary.wiley.com
AH Rezvani, DH Overstreet, AH Vaidya… - Alcoholism: Clinical …, 2009 - Wiley Online Library
… The purpose of this project was to study the effect of the novel neuromodulator carisbamate, which is in development for epilepsy treatment, on alcohol intake in selectively bred alcohol‐…
Number of citations: 18 onlinelibrary.wiley.com
R Levy, I Ragueneau-Majlessi, B Solanki, P Zannikos… - Epilepsy research, 2008 - Elsevier
… carisbamate (RWJ-333369), a novel neuromodulator under investigation. METHODS: The disposition of carisbamate … IR BID or 1250mg CR QD) of carisbamate in a randomized, double-…
Number of citations: 10 www.sciencedirect.com
DGAKN Trenité, JA French, E Hirsch, JP Macher… - Epilepsy research, 2007 - Elsevier
… The objectives of this study were to evaluate the acute antiepileptic effects of carisbamate, … between carisbamate and pre-existing AEDs, investigate the acute effects of carisbamate on …
Number of citations: 44 www.sciencedirect.com
J François, A Boehrer, A Nehlig - Epilepsia, 2008 - Wiley Online Library
… of 30 mg/kg carisbamate while SWDs were totally suppressed for 120 min after the injection of 60 mg/kg carisbamate. In Wistar AS, 10 mg/kg carisbamate increased the latency to the …
Number of citations: 45 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.